1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
6-(3-methoxypropyl)-N-(4-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15-7-9-16(10-8-15)23-21(27)18-14-17-20(25(18)12-5-13-29-2)24-19-6-3-4-11-26(19)22(17)28/h3-4,6-11,14H,5,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZOTXQQPUGORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biologische Aktivität
The compound 1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step processes utilizing various reagents and conditions. For instance, one common method includes the use of tert-butyl derivatives and boron-containing reagents to form the dihydropyrido-pyrimidine scaffold. The final product can be purified through techniques such as flash column chromatography.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. Pyrido[2,3-d]pyrimidines have been identified as promising candidates for cancer therapy due to their ability to inhibit key signaling pathways involved in tumor growth. For example, compounds within this class have shown efficacy as tyrosine kinase inhibitors , which are crucial in the treatment of various cancers such as leukemia and solid tumors .
Antihyperglycemic Effects
Some derivatives of pyrrolopyrimidine structures have demonstrated antihyperglycemic activity comparable to established drugs like Glimepiride. In vivo studies reveal that these compounds can lower blood glucose levels effectively, suggesting potential applications in diabetes management .
Toxicological Studies
Toxicity evaluations are critical for assessing the safety profile of new compounds. Research has shown that certain derivatives exhibit selective toxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index. For instance, the compound's LC50 values were determined against various cell lines, providing insights into its safety and efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the side chains and functional groups can significantly affect potency and selectivity. For example, variations in the aromatic substituents and alkyl chains have been linked to enhanced biological effects against specific targets .
Case Studies
- Anticancer Efficacy : A study demonstrated that a related pyrido[2,3-d]pyrimidine compound exhibited IC50 values in the nanomolar range against several cancer cell lines, highlighting its potential as a lead compound for further development.
- Diabetes Management : In another study focusing on antihyperglycemic activity, compounds structurally similar to our target showed significant reductions in fasting blood glucose levels in diabetic models.
Data Tables
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrolopyrimidine derivatives against various viral infections. Specifically, compounds similar to 1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have shown promising results in inhibiting the main protease (Mpro) of SARS-CoV-2. For instance, derivatives have demonstrated significant inhibition rates (up to 96.39%) at low concentrations (10 µM) during in vitro assays .
Anticancer Properties
Pyrrolopyrimidine derivatives are recognized for their anticancer properties through the inhibition of specific kinase enzymes involved in tumor growth and proliferation. The compound has been shown to inhibit dihydrofolate reductases and exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that these compounds can act as antimetabolites, disrupting nucleotide synthesis pathways essential for cancer cell survival .
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of various pyrrolopyrimidine derivatives against SARS-CoV-2, compound 29 (a close analog) was identified as a potent inhibitor with an IC₅₀ value of 3.22 µM. This study employed both in vitro assays and computational modeling to elucidate the binding affinity and stability of the compound within the active site of Mpro .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyrrolopyrimidine derivatives revealed that these compounds could effectively inhibit cell proliferation in human cancer lines. The study utilized a series of in vitro assays to assess cytotoxicity and found that certain derivatives exhibited selectivity towards cancer cells over normal cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and critical reaction parameters for preparing 1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, analogous pyrrolopyrimidine derivatives are synthesized via condensation of substituted pyridine precursors with activated carboxamide intermediates under reflux conditions (toluene, 110°C, 12–24 hours). Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control to avoid side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization (50–65%) requires careful monitoring using TLC and intermediate characterization via -NMR .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H] vs. calculated for CHNO: 404.47).
- - and -NMR identify substituents: Methoxypropyl groups show δ ~3.3–3.5 ppm (singlet for OCH), while aromatic protons in the pyrido-pyrrolo-pyrimidine core appear as distinct multiplets (δ 7.0–8.8 ppm) .
- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Anticancer screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure. Compare to structurally related compounds (e.g., ethyl 2-carboxamido derivatives showed IC values of 1.2–5.8 μM ).
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays. Structural analogs demonstrated 70–90% inhibition at 10 μM .
Advanced Research Questions
Q. How can contradictory data on reaction mechanisms in pyrrolopyrimidine synthesis be resolved?
- Methodological Answer : Discrepancies in cyclization pathways (e.g., thermal vs. acid-catalyzed) require mechanistic studies:
- Kinetic isotope effects (KIE) and DFT calculations identify rate-determining steps.
- In situ IR spectroscopy monitors intermediate formation (e.g., imine vs. enamine tautomers) under varying pH and temperature .
- Example: A 2024 study resolved conflicting cyclization pathways by isolating intermediates via quench experiments at –78°C .
Q. What computational strategies predict target binding modes and SAR for this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina) models interactions with kinases (e.g., ATP-binding pockets). The methoxypropyl chain in analogs showed hydrophobic interactions with Val-94 in CDK2 .
- MD simulations (GROMACS) assess binding stability (RMSD < 2.0 Å over 100 ns).
- QSAR models prioritize substituents: p-Tolyl groups enhance potency by 3-fold compared to phenyl .
Q. How should researchers address discrepancies in biological activity between in vitro and cell-based assays?
- Methodological Answer :
- Solubility profiling : Measure logP (e.g., ~2.8 via shake-flask method) and use surfactants (e.g., 0.1% Tween-80) to improve bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t < 30 min indicates rapid clearance) .
- Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify polypharmacology issues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
